molecular formula C10H8O3 B169774 7-Methyl-1-benzofuran-2-carboxylic acid CAS No. 17349-64-3

7-Methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B169774
CAS No.: 17349-64-3
M. Wt: 176.17 g/mol
InChI Key: ZGVCUDGNUWNJDI-UHFFFAOYSA-N
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Description

7-Methyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

7-Methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase is crucial for its biological activity, as it can modulate various cellular processes.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anti-tumor activity by inhibiting the proliferation of cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits Src kinase, which plays a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, are relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-tumor and anti-oxidative activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives, including this compound, can lead to hepatotoxicity and other organ-specific toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzofuran derivatives, including this compound, are metabolized by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives, including this compound, have been found to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses .

Preparation Methods

The synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and high yield.

Chemical Reactions Analysis

7-Methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Methyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

7-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCUDGNUWNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604866
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17349-64-3
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1-benzofuran-2-carboxylic acid
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